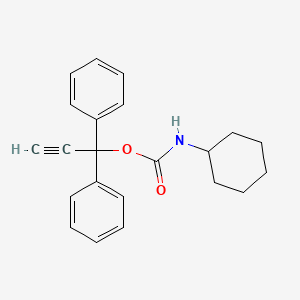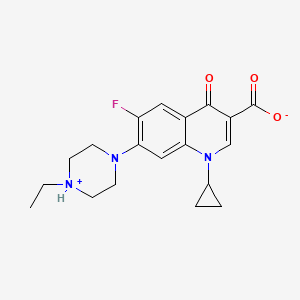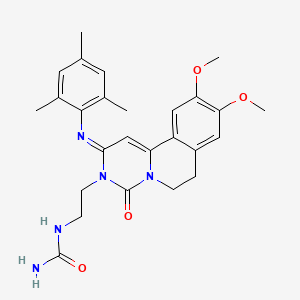
Gemcabene
説明
Gemcabene is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C).
This compound is a dialkyl ether dicarboxylic acid with antihyperlipidemic activity. In animal models this compound increased high density lipoprotein (HDL) cholesterol levels and increased HDL particle size. Low-density lipoprotein cholesterol, trigylcerides, and apolipoprotein C-III levels were decreased as well. In human test subjects, the HDL lowering effect of this compound was only seen in patients with high (>200 mg/dl) levels of triglycerides.
科学的研究の応用
脂質低下薬
Gemcabeneは、初の脂質低下薬です . This compoundは、C/EBP-δを介した転写機構を通じて、急性期C反応性蛋白(CRP)をダウンレギュレートすることが示されています . これは、this compoundが体内の脂質レベルの管理に使用でき、アテローム性動脈硬化などの状態を予防するのに役立つ可能性を示唆しています .
心臓血管障害
炎症は、心臓血管疾患につながる可能性のあるアテローム性動脈硬化の進行において重要な役割を果たします . This compoundは、IL-6とIL-1β誘発CRP産生を阻害することが示されています . これにより、炎症を軽減し、心臓血管疾患の進行を遅らせる可能性があります。
高脂血症
This compoundは、高脂血症の治療における使用が検討されています . 高脂血症は、血液中の脂質レベルが異常に高い状態であり、アテローム性動脈硬化やその他の心臓血管疾患の発症につながる可能性があります。
変形性関節症と痛み
研究によると、this compoundは抗炎症作用を持つ可能性があり、変形性関節症と痛みの治療に役立つ可能性があります . 関節炎と痛みの動物モデルでは、this compoundは変形性関節症と痛みの軽減が認められました .
炎症誘発性関節炎
This compoundの抗炎症作用は、炎症誘発性関節炎の動物モデルでも観察されています . これは、this compoundが、この状態の患者の症状を管理するために使用できる可能性を示唆しています。
重症高トリグリセリド血症
This compoundは、重症高トリグリセリド血症の患者における有効性、安全性、および忍容性を評価するため、第2相ランダム化二重盲検プラセボ対照試験で評価されていました . この状態は、血液中のトリグリセリドレベルが非常に高いことを特徴とし、心臓病のリスクを高める可能性があります。
作用機序
Target of Action
Gemcabene primarily targets the low-density lipoprotein cholesterol (LDL-C) , triglycerides , and high-density lipoprotein cholesterol (HDL-C) . It also acts on C-reactive protein (CRP) , a marker of inflammation . The compound’s role is to lower LDL-C, decrease triglycerides, and raise HDL-C .
Mode of Action
This compound is a peroxisome proliferation-activated receptor (PPARα) agonist . Its mechanism of action is designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver . It also inhibits the incorporation of 14C-acetate into hepatocytes, thereby stopping the mechanism of fatty acids and cholesterol synthesis .
Biochemical Pathways
This compound affects the lipid metabolism pathway . It downregulates acute-phase C-reactive protein via a C/EBP-δ-mediated transcriptional mechanism . This results in a decrease in CRP, which is a marker of inflammation and a predictor of cardiovascular risk .
Pharmacokinetics
This compound is a hydrophilic molecule, and its uptake into cells is mediated by three nucleoside transporters: SLC29A1, SLC28A1, and SLC28A3 . It is a pro-drug that requires serial phosphorylation by multiple kinases to become pharmacologically active . The majority of intracellular this compound is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .
Result of Action
The molecular effects of this compound include the reduction of LDL-C, decrease in triglycerides, and increase in HDL-C . On a cellular level, this compound inhibits IL-6 plus IL-1β-induced CRP production in human hepatoma cells and TNF-α-stimulated primary human coronary artery endothelial cells . It also downregulates inflammatory, lipid-altering, and cell-signaling genes .
Action Environment
This compound is a novel, once-daily, oral therapy . It is designed for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . The efficacy, safety, and tolerability of this compound are being evaluated in clinical studies .
生化学分析
Biochemical Properties
Gemcabene has been found to interact with various biomolecules in the body. It is known to inhibit both cholesterol and fatty acid synthesis . This is achieved by the reduction of overall hepatic de novo triglyceride and cholesterol synthesis, and increased VLDL clearance via reduction of hepatic ApoC-III mRNA and plasma ApoC-III levels .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. In human hepatoma cells, this compound inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM this compound concentration .
Molecular Mechanism
The molecular mechanism of action of this compound involves transcriptional down-regulation of CRP. This is achieved through the overlapping downstream C/EBP and NF-κB binding sites which are important for this compound-mediated CRP transcription . Gel shift assays identified the transcription factor that binds to the downstream CRP promoter as C/EBP-δ .
Temporal Effects in Laboratory Settings
This compound has shown to have long-term effects on cellular function. As a monotherapy and in combination with statins, this compound markedly reduced CRP in humans
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent effect. In the STAM™ murine model of NASH, this compound intervention showed improvement in joint swelling and attenuation of paw withdrawal latency .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway. It inhibits both cholesterol and fatty acid synthesis
特性
IUPAC Name |
6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBRCRVFFHJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171407 | |
| Record name | Gemcabene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183293-82-5 | |
| Record name | Gemcabene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemcabene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemcabene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMCABENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gemcabene affect inflammatory markers?
A1: Clinical trials indicate this compound can lower C-reactive protein (CRP), a marker of inflammation [, ]. Further research suggests this might be due to a C/EBP-δ-mediated transcriptional mechanism [].
Q2: Does this compound impact VLDL metabolism?
A2: Research suggests that this compound may regulate genes involved in VLDL-remnant trafficking, potentially impacting cardiovascular disease [].
Q3: What is the major metabolic pathway of this compound in humans?
A3: The primary metabolic pathway for this compound in humans is glucuronidation [].
Q4: Which enzyme plays a major role in this compound glucuronidation?
A4: Studies using human liver microsomes point to UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main enzyme responsible for this compound glucuronidation [].
Q5: Are there any known drug-drug interactions involving this compound and renal transporters?
A5: Yes, research shows this compound and its major metabolite, this compound acylglucuronide, can inhibit the organic anion transporter 3 (OAT3), potentially affecting the renal clearance of drugs like quinapril [].
Q6: Does this compound interact with P-glycoprotein or major CYP450 enzymes?
A6: In vitro and in vivo studies suggest that this compound is unlikely to cause significant interactions with P-glycoprotein, CYP450 enzymes (including those metabolizing atorvastatin and simvastatin), or FMO-3 [].
Q7: What effects has this compound demonstrated in preclinical models of dyslipidemia?
A7: In LDL receptor-deficient mice, a model for homozygous familial hypercholesterolemia, this compound alone and in combination with atorvastatin effectively reduced LDL-C []. In PPAR-α knockout mice, this compound lowered VLDL-C, LDL-C, and triglycerides, indicating a PPAR-α-independent effect [].
Q8: Has this compound shown efficacy in clinical trials for dyslipidemia?
A8: Yes, this compound has demonstrated significant lipid-lowering effects in clinical trials, particularly in reducing LDL-C, non-HDL-C, apolipoprotein B, and hsCRP when added to statin therapy [, , ].
Q9: Are there any clinical trials exploring this compound's potential in NASH?
A9: Yes, based on its lipid-lowering and anti-inflammatory properties, this compound is being investigated as a potential treatment for non-alcoholic steatohepatitis (NASH) [, ]. Early clinical trials suggest potential for triglyceride reduction in certain NASH patients [, ].
Q10: What were the findings of the ROYAL-1 Phase 2b study?
A10: The ROYAL-1 study investigated this compound as an add-on therapy to statins in hypercholesterolemic subjects. The study aimed to assess if this compound could further reduce LDL-C and other lipid parameters in patients not at their target goals []. Detailed results stratified by statin intensity were slated for presentation at the American Heart Association Scientific Sessions.
Q11: Is there a role for this compound in treating familial partial lipodystrophy (FPLD)?
A11: A small, open-label study explored this compound in FPLD patients with elevated triglycerides and hepatic steatosis []. While some patients showed triglyceride reductions, responses were heterogeneous, potentially linked to differing genetic etiologies. Further research is needed in this area.
Q12: What are the next steps in this compound research?
A12: Further investigation is necessary to fully elucidate this compound's mechanism of action, clarify its role in different patient populations (including those with FPLD and NASH), and explore its long-term safety and efficacy [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















